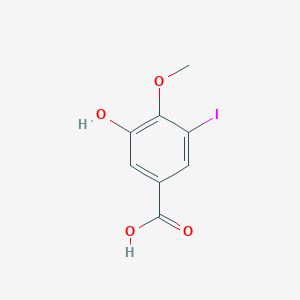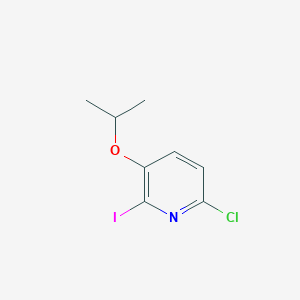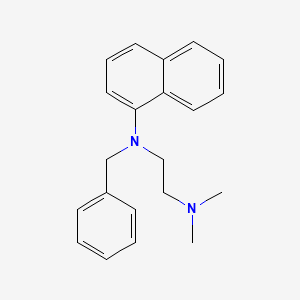
Ethylenediamine, N-benzyl-N',N'-dimethyl-N-1-naphthyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylenediamine, N-benzyl-N’,N’-dimethyl-N-1-naphthyl- is an organic compound that belongs to the class of ethylenediamines. This compound is characterized by the presence of a benzyl group, two dimethyl groups, and a naphthyl group attached to the ethylenediamine backbone. It is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethylenediamine, N-benzyl-N’,N’-dimethyl-N-1-naphthyl- can be synthesized through a multi-step process. One common method involves the reaction of 1-naphthylamine with 2-chloroethanamine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Ethylenediamine, N-benzyl-N’,N’-dimethyl-N-1-naphthyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amine groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Alkylated amine derivatives.
Aplicaciones Científicas De Investigación
Ethylenediamine, N-benzyl-N’,N’-dimethyl-N-1-naphthyl- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor.
Industry: Utilized in the synthesis of dyes and pigments, as well as in the production of polymers.
Mecanismo De Acción
The mechanism of action of Ethylenediamine, N-benzyl-N’,N’-dimethyl-N-1-naphthyl- involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N’-Benzyl-N,N-dimethylethylenediamine: Similar structure but lacks the naphthyl group.
N,N’-Dimethylethylenediamine: Similar backbone but lacks the benzyl and naphthyl groups
Uniqueness
Ethylenediamine, N-benzyl-N’,N’-dimethyl-N-1-naphthyl- is unique due to the presence of the naphthyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with aromatic systems .
Propiedades
Número CAS |
102374-79-8 |
|---|---|
Fórmula molecular |
C21H24N2 |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
N'-benzyl-N,N-dimethyl-N'-naphthalen-1-ylethane-1,2-diamine |
InChI |
InChI=1S/C21H24N2/c1-22(2)15-16-23(17-18-9-4-3-5-10-18)21-14-8-12-19-11-6-7-13-20(19)21/h3-14H,15-17H2,1-2H3 |
Clave InChI |
YVFCLTQSCDHABA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


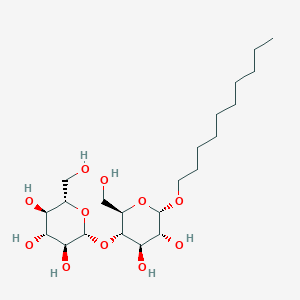
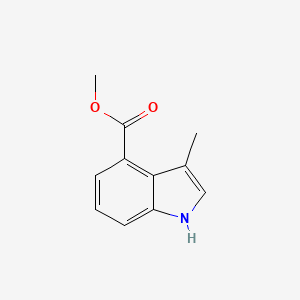

![rel-(1R,2S,3S,4S)-2,3-Bis(diphenylphosphaneyl)bicyclo[2.2.1]heptane](/img/structure/B12816031.png)
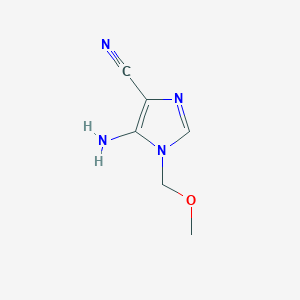
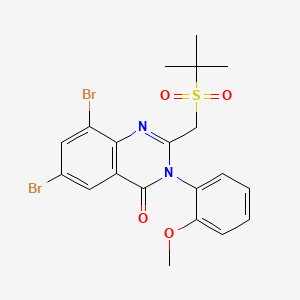
![2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)acetonitrile](/img/structure/B12816046.png)
![9-Methylspiro[benzo[c]fluorene-7,9'-xanthene]](/img/structure/B12816061.png)

